

SARS-CoV-2 3CLpro-IN-6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-6

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Technical Guide: SARS-CoV-2 3CLpro-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SARS-CoV-2 3CL protease inhibitor, 3CLpro-IN-6. It includes key chemical data, a representative synthesis protocol, a detailed experimental protocol for assessing inhibitory activity, and visualizations of the relevant biological pathway and experimental workflow.

Core Data Presentation

All quantitative data for **SARS-CoV-2 3CLpro-IN-6** is summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
CAS Number	302821-53-0	[1]
Molecular Formula	C22H15NO7	[1]
Molecular Weight	405.36 g/mol	[1]

Experimental Protocols



Representative Synthesis of a Furan-Based Chalcone Derivative

While a specific synthesis protocol for **SARS-CoV-2 3CLpro-IN-6** is not publicly available, the following procedure for a structurally related furan-based chalcone derivative illustrates a common and effective synthetic route. This method, known as the Claisen-Schmidt condensation, is widely used for the synthesis of chalcones.[2][3][4]

Reaction: Claisen-Schmidt condensation of an appropriate acetophenone with a substituted furfural.

General Procedure:

- Reactant Preparation: Dissolve equimolar amounts of the substituted acetophenone and 5-(4-nitrophenyl)furan-2-carbaldehyde in ethanol.
- Base Addition: To the stirred solution, add a catalytic amount of a suitable base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.
 Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Precipitation and Filtration: Upon completion, pour the reaction mixture into cold water or onto crushed ice. The chalcone product will precipitate out of the solution.
- Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and other water-soluble impurities.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a
 mixture of ethanol and water, to obtain the purified chalcone derivative.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



SARS-CoV-2 3CLpro Inhibition Assay (FRET-Based)

This protocol details a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

- Recombinant SARS-CoV-2 3CLpro enzyme
- FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT
- Test compound (e.g., 3CLpro-IN-6) dissolved in DMSO
- Positive control inhibitor (e.g., GC-376)
- 96-well or 384-well microplates (black, non-binding surface)
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further
 dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final
 DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.
- Enzyme Preparation: Dilute the recombinant SARS-CoV-2 3CLpro in the assay buffer to the desired working concentration (e.g., 50 nM).
- Assay Reaction Setup:
 - Add a defined volume of the diluted test compound or control (DMSO for negative control, positive control inhibitor for positive control) to the wells of the microplate.
 - Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.



- Initiation of Reaction: Add the FRET peptide substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or below its Michaelis-Menten constant (Km) for accurate IC50 determination.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl-Edans pair).

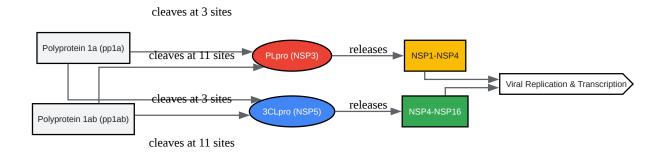
Data Analysis:

- Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
- Normalize the rates of the test compound wells to the negative control (100% activity) and positive control (0% activity).
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Mandatory Visualizations SARS-CoV-2 Polyprotein Cleavage Pathway

The following diagram illustrates the critical role of the 3CL protease (NSP5) in the maturation of the SARS-CoV-2 virus. 3CLpro, along with the papain-like protease (PLpro), cleaves the large viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for viral replication and transcription.





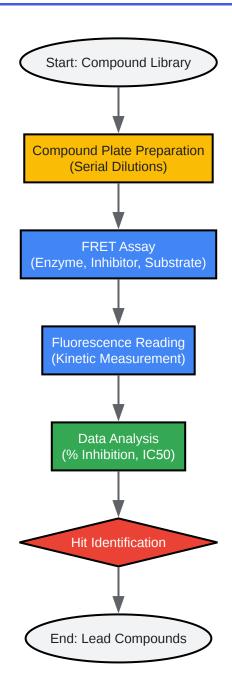
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Caption: SARS-CoV-2 polyprotein processing by PLpro and 3CLpro.

Experimental Workflow for 3CLpro Inhibitor Screening

This diagram outlines the key steps in a high-throughput screening (HTS) campaign to identify inhibitors of SARS-CoV-2 3CLpro using a FRET-based assay.





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Caption: Workflow for FRET-based screening of 3CLpro inhibitors.

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- To cite this document: BenchChem. [SARS-CoV-2 3CLpro-IN-6 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11632879#sars-cov-2-3clpro-in-6-cas-number-and-molecular-weight]

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